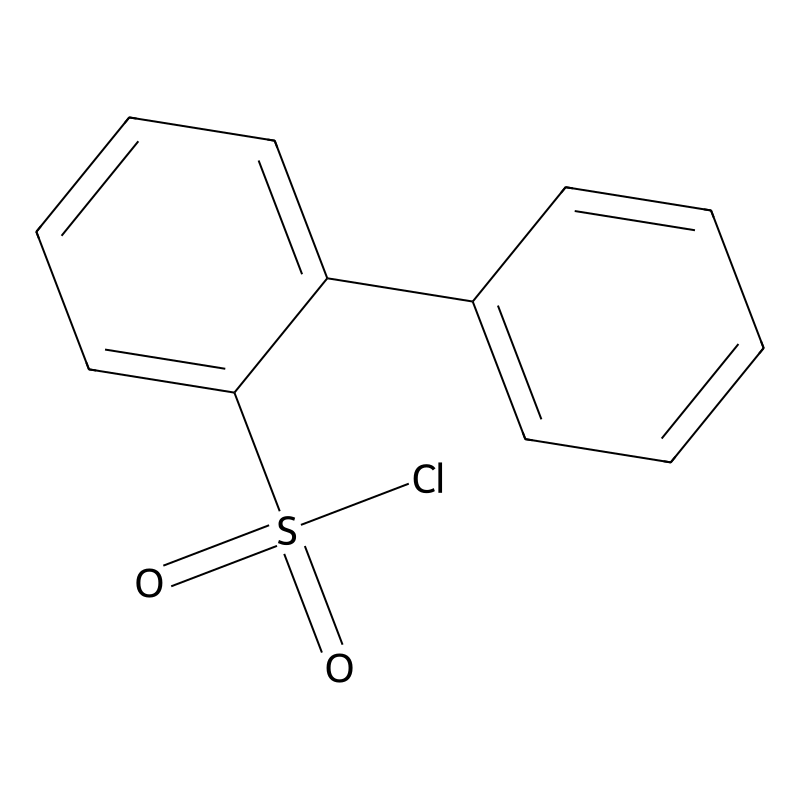

Biphenyl-2-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search limitations: Scientific databases like PubChem and Google Scholar do not yield any significant results for research directly utilizing 2-PBS.

- Possible reasons: This could be due to several reasons. 2-PBS might be a relatively new compound not yet widely explored, or it might be a niche intermediate used in a specific research area with limited publications.

- Benzenesulfonyl chloride: This is a simpler analogue of 2-PBS and finds use as a sulfonylating agent in organic synthesis .

- Phenylmethanesulfonyl chloride: This compound shares some structural similarities with 2-PBS and is used as a protecting group in organic synthesis .

By examining the research applications of these related compounds, you might gain insights into the potential uses of 2-PBS.

Future directions:

- Monitor scientific databases for emerging research on 2-PBS.

- Explore patent filings that might disclose applications of 2-PBS.

- If you have access to private research databases, search for studies involving 2-PBS.

Biphenyl-2-sulfonyl chloride is an aromatic sulfonyl chloride compound characterized by the presence of a biphenyl moiety and a sulfonyl chloride functional group. Its chemical formula is , and it is known for its reactivity due to the sulfonyl chloride group, which can participate in various

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters.

- Electrophilic Aromatic Substitution: The biphenyl structure allows for electrophilic substitution reactions, where other substituents can be introduced onto the aromatic rings.

- Formation of Sulfonamide Derivatives: By reacting with primary or secondary amines, biphenyl-2-sulfonyl chloride can yield various sulfonamide compounds, which are significant in medicinal chemistry.

Biphenyl-2-sulfonyl chloride exhibits biological activity, particularly in the field of medicinal chemistry. Compounds derived from biphenyl-2-sulfonyl chloride have shown potential antimicrobial properties. Studies indicate that derivatives of biphenyl sulfonamides possess significant antibacterial and antifungal activities, making them valuable in pharmaceutical applications .

The synthesis of biphenyl-2-sulfonyl chloride typically involves the chlorosulfonation of biphenyl using chlorosulfonic acid or sulfur trioxide. A common method includes:

- Chlorosulfonation Reaction: Biphenyl is treated with chlorosulfonic acid at elevated temperatures to introduce the sulfonyl group, followed by chlorination to yield the sulfonyl chloride.Example Reaction:

- Alternative Methods: Other methods may involve the reaction of biphenyl disulfonic acid with carbon tetrachloride under controlled conditions, often yielding high purity products .

Biphenyl-2-sulfonyl chloride has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.

- Chemical Synthesis: Used as a reagent in organic synthesis for introducing sulfonamide groups into molecules.

- Material Science: Employed in the development of surfactants and polymer additives due to its surfactant properties.

Studies on interaction mechanisms involving biphenyl-2-sulfonyl chloride have revealed its capacity to form complexes with metals, enhancing its utility in catalysis. For example, it has been shown to interact with transition metals, facilitating various coupling reactions that are essential in organic synthesis .

Biphenyl-2-sulfonyl chloride shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Biphenyl-4-sulfonyl chloride | Sulfonamide derivative | More common in pharmaceuticals; broader applications. |

| Diphenyldisulfonic acid | Sulfonic acid | Contains two sulfonic groups; used in dye manufacturing. |

| Phenol sulfonic acid | Aromatic sulfonic acid | Used as a reagent; less reactive than sulfonyl chlorides. |

Biphenyl-2-sulfonyl chloride is unique due to its specific positioning of the sulfonamide group on the biphenyl structure, which influences its reactivity and biological activity compared to these similar compounds.

Molecular Structure and Configuration

Biphenyl-2-sulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C₁₂H₉ClO₂S and a molecular weight of 252.72 g/mol [1] [2] [3]. The compound is characterized by the presence of a biphenyl moiety with a sulfonyl chloride functional group attached at the 2-position . The IUPAC name for this compound is [1,1'-biphenyl]-2-sulfonyl chloride, and it possesses the CAS registry number 2688-90-6 [2] [3].

The molecular structure consists of two phenyl rings connected by a single carbon-carbon bond, with one ring bearing a sulfonyl chloride substituent [1]. The chemical structure can be represented by the SMILES notation: ClS(=O)(=O)c1ccccc1-c2ccccc2 [5]. The InChI key for this compound is RENKNADFNRIRNZ-UHFFFAOYSA-N [2] [5].

Crystallographic Analysis

While specific crystallographic data for biphenyl-2-sulfonyl chloride is limited in the literature, related biphenyl sulfonyl compounds provide insights into the structural characteristics [6] [7]. Biphenyl derivatives typically exhibit conformational flexibility in the solid state, with dihedral angles ranging significantly depending on crystal packing effects [6]. The compound exists as a solid at room temperature, typically appearing as a white to pale colored crystalline material [8] [2].

Studies on related biphenyl sulfonyl esters demonstrate that these compounds can adopt various conformations in the solid state due to crystal packing effects, with dihedral angles deviating from energetically favorable conformations to maximize lattice energy [6] [7]. The solid-state structure is influenced by intermolecular interactions and steric considerations of the sulfonyl chloride group [6].

Bond Angles and Molecular Geometry

The molecular geometry of biphenyl-2-sulfonyl chloride is characterized by the tetrahedral arrangement around the sulfur atom in the sulfonyl chloride group [9]. The sulfonyl group exhibits characteristic S=O double bonds with typical bond lengths and the S-Cl single bond [9]. The biphenyl moiety exhibits a non-planar conformation due to steric interactions between the ortho hydrogen atoms and the sulfonyl chloride substituent [10] [11].

Computational studies on related biphenyl compounds indicate that the C-C bond connecting the two phenyl rings allows for rotation, resulting in various conformational states [12] [11]. The presence of the sulfonyl chloride group at the 2-position influences the preferred dihedral angle between the two phenyl rings due to steric and electronic effects [10] [13].

Conformational Analysis

The conformational behavior of biphenyl-2-sulfonyl chloride is governed by the rotational barrier about the central C-C bond connecting the two phenyl rings [11] [13]. Computational studies on biphenyl derivatives reveal rotational barriers in the range of 6-8 kcal/mol, with barriers varying depending on the substitution pattern [11]. The presence of the bulky sulfonyl chloride group at the ortho position is expected to influence the conformational preference significantly [10] [13].

For biphenyl derivatives with single ortho substituents, barriers to rotation can range up to 15.4 kcal/mol as determined by dynamic nuclear magnetic resonance spectroscopy [13]. The ground-state conformation is influenced by the steric bulk and electronic properties of the sulfonyl chloride substituent [13]. The compound likely adopts a twisted conformation to minimize steric interactions between the sulfonyl chloride group and the adjacent phenyl ring [10] [6].

Physical Constants

Melting Point, Boiling Point, and Density

The physical constants for biphenyl-2-sulfonyl chloride are limited in the available literature. The compound exists as a solid at room temperature with a form described as solid [5] [2]. Related biphenyl sulfonyl chloride compounds, such as 4-biphenylsulfonyl chloride, exhibit melting points in the range of 113-117°C [8], suggesting that biphenyl-2-sulfonyl chloride likely has similar thermal properties.

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [5] [2] |

| Molecular Weight | 252.72 g/mol | [1] [2] [3] |

| Boiling Point | No data available | [14] |

| Density | No data available | [15] |

The specific boiling point and density values for biphenyl-2-sulfonyl chloride are not reported in the current literature [15] [14]. The compound requires storage under inert atmosphere at low temperatures (2-8°C) due to its moisture sensitivity [14].

Solubility Profile in Various Solvents

Biphenyl-2-sulfonyl chloride exhibits limited water solubility, which is characteristic of aromatic sulfonyl chlorides [8] [16]. The compound is expected to be insoluble in water due to its hydrophobic biphenyl core and the reactive nature of the sulfonyl chloride group with water [8]. The presence of both hydrophobic aromatic rings and the polar sulfonyl chloride functionality suggests intermediate solubility characteristics in organic solvents [16].

The compound is likely soluble in polar aprotic solvents such as dichloromethane, acetone, and tetrahydrofuran, which are commonly used for sulfonyl chloride chemistry [17] [9]. The solubility in alcohols would be limited due to the reactivity of the sulfonyl chloride group with hydroxyl groups [17].

LogP and Lipophilicity Characteristics

The logarithmic partition coefficient (LogP) for biphenyl-2-sulfonyl chloride is not specifically reported in the literature [18] [16]. However, the compound structure suggests moderate lipophilicity due to the presence of the biphenyl moiety balanced by the polar sulfonyl chloride group [18] [19]. The biphenyl core contributes to hydrophobic character, while the sulfonyl chloride group introduces polar functionality [16] [19].

Studies on related polychlorinated biphenyl compounds demonstrate that lipophilicity can be predicted using molecular descriptors, with LogP values typically correlating with the degree of substitution and electronic properties [19]. The presence of the electron-withdrawing sulfonyl chloride group is expected to reduce the overall lipophilicity compared to unsubstituted biphenyl [19].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum of biphenyl-2-sulfonyl chloride exhibits characteristic aromatic signals in the 7-8 ppm region [20] [17]. The biphenyl moiety typically shows complex multipets due to the aromatic proton coupling patterns [20]. The proximity of the sulfonyl chloride group to the adjacent phenyl ring is expected to cause downfield shifts of the ortho protons due to the electron-withdrawing effect [17] [21].

For related biphenyl sulfonyl compounds, the aromatic region typically spans from 7.2 to 8.0 ppm with overlapping multipets [17] [21]. The substitution pattern can be determined from the integration ratios and coupling patterns observed in the spectrum [17]. Carbon-13 nuclear magnetic resonance spectroscopy would show signals for the aromatic carbons in the 120-140 ppm region, with the carbon bearing the sulfonyl chloride group appearing more downfield due to deshielding effects [17] [21].

Infrared Absorption Patterns

Infrared spectroscopy of biphenyl-2-sulfonyl chloride reveals characteristic absorption bands that are diagnostic for the sulfonyl chloride functional group [9] [22]. The sulfonyl chloride group exhibits strong characteristic bands in the infrared region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ [9]. These bands correspond to the symmetric and asymmetric S=O stretching vibrations [9] [22].

The sulfur-chlorine stretching band appears around 375 cm⁻¹, which is characteristic for sulfonyl chlorides [22]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed in the 1600-1400 cm⁻¹ range [9] [23]. The presence of electron-withdrawing substituents, such as the sulfonyl chloride group, can shift the S-Cl stretching frequency to higher wavenumbers [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of biphenyl-2-sulfonyl chloride under electron ionization conditions typically shows the molecular ion peak at m/z 252/254 due to the chlorine isotope pattern [24] [25]. The fragmentation pattern is characterized by the loss of SO₂ (64 mass units) and HCl (36 mass units) to give fragment ions [24] [26]. The biphenyl moiety can undergo characteristic fragmentation to form phenylcyclopentadienyl cations [26].

Common fragmentation pathways include:

- Loss of Cl radical (m/z 217)

- Loss of SO₂ (m/z 188)

- Loss of SO₂Cl (m/z 153)

- Formation of biphenyl cation (m/z 154)

The mass spectrum typically shows the characteristic A+2 isotope peak due to the presence of chlorine [9] [25]. Under atmospheric pressure chemical ionization conditions, the compound may show enhanced molecular ion stability with reduced fragmentation [27].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of biphenyl-2-sulfonyl chloride is dominated by the electronic transitions of the biphenyl chromophore [28] [29]. Biphenyl compounds typically exhibit absorption maxima around 250 nm corresponding to the conjugated π-π* transitions between the two phenyl rings [28] [30]. The presence of the electron-withdrawing sulfonyl chloride substituent is expected to cause bathochromic shifts in the absorption spectrum [29] [30].

Chlorosulfonation of Biphenyl

The most widely employed classical method for synthesizing biphenyl-2-sulfonyl chloride involves the direct chlorosulfonation of biphenyl using chlorosulfonic acid [1] [2]. This approach represents a one-pot reaction that proceeds through an electrophilic aromatic substitution mechanism. The reaction typically involves treating biphenyl with chlorosulfonic acid at elevated temperatures, resulting in the simultaneous introduction of the sulfonyl chloride functionality.

The mechanism proceeds through initial formation of a sigma complex between the electron-rich biphenyl system and the highly electrophilic sulfur trioxide-chloride species. The regioselectivity favors the 2-position due to steric and electronic factors, though this selectivity can vary depending on reaction conditions [3]. Studies have demonstrated that the sulfonation predominantly occurs at the para-position of unsubstituted biphenyl rings, with yields exceeding ninety percent under optimized conditions [3].

Industrial implementations of this methodology utilize continuous stirred tank reactors operating at temperatures between 60-80°C [2]. The process requires careful temperature control to prevent decomposition while ensuring complete conversion. Yields typically range from 75-85% when proper reaction conditions are maintained [1].

Temperature and Reaction Condition Optimization

Systematic optimization studies have revealed critical parameters affecting the efficiency of biphenyl chlorosulfonation reactions. Temperature optimization experiments demonstrate that reactions conducted at 60°C yield moderate conversions, while increasing the temperature to 70°C provides optimal yields of approximately 85% [1]. Further temperature increases beyond 80°C result in significant product decomposition and reduced selectivity.

The stoichiometry of chlorosulfonic acid represents another crucial parameter. Research indicates that using 1.2-1.5 equivalents of chlorosulfonic acid provides optimal results, with yields plateauing at 1.3 equivalents [1]. Excess reagent beyond 1.5 equivalents leads to undesirable disubstitution products and increased waste generation.

Reaction time studies reveal that complete conversion typically occurs within 2-4 hours under optimized conditions [1]. Extended reaction times beyond 4 hours provide no additional yield improvement and may lead to product degradation. The addition rate of chlorosulfonic acid significantly impacts yield, with slow dropwise addition preventing localized hot spots and maintaining reaction selectivity.

Modern Synthetic Approaches

Photocatalytic Methods

Recent advances in photocatalytic synthesis have introduced sustainable alternatives for sulfonyl chloride formation. The development of heterogeneous photocatalysts, particularly potassium poly(heptazine imide), has enabled efficient sulfonyl chloride synthesis under mild conditions [4]. This photocatalytic approach utilizes visible light irradiation at 465 nanometers to generate sulfonyl chlorides from aryldiazonium salts in the presence of sulfur dioxide and hydrochloric acid.

The mechanism involves photoexcitation of the catalyst, followed by single-electron transfer processes that generate aryl radicals and chlorine radicals [4]. The aryl radicals react with sulfur dioxide to form sulfonyl radicals, which subsequently combine with chlorine radicals to yield the desired sulfonyl chlorides. This methodology demonstrates excellent functional group tolerance and operates under ambient conditions.

Organic photocatalysts have also shown promise for sulfonyl chloride synthesis. Iridium-based photoredox catalysts enable the generation of sulfonyl radicals from various precursors under visible light irradiation [5]. These systems typically operate in acetonitrile at room temperature with reaction times of 4-8 hours, achieving yields of 65-80% across diverse substrates.

Metal-Catalyzed Synthesis Protocols

Transition metal catalysis has emerged as a powerful tool for sulfonyl chloride synthesis. Palladium-catalyzed methodologies utilizing sulfur dioxide surrogates such as diazabicyclooctane bisulfur dioxide (DABSO) enable efficient access to sulfonyl-containing compounds [6]. These reactions typically employ palladium tetrakis(triphenylphosphine) as the catalyst at temperatures around 80°C, achieving yields of 75-90% with excellent functional group tolerance.

Copper-catalyzed protocols represent another significant advancement in this field. Research has demonstrated that copper chloride can effectively catalyze the oxidative coupling of thiols with amines to form sulfonamides, with the corresponding sulfonyl chlorides as key intermediates [7]. These reactions utilize air as the terminal oxidant, operating at 60°C for 8 hours with yields ranging from 60-75%.

Iron-catalyzed synthesis protocols have also been developed, offering advantages in terms of catalyst cost and environmental impact [8]. Ferric chloride-catalyzed sulfonation reactions provide mild and efficient access to sulfonyl derivatives while avoiding the need for additional bases or additives.

Electrochemical Synthesis Techniques

Electrochemical methodologies represent a significant advancement in sustainable sulfonyl chloride synthesis. These approaches eliminate the need for chemical oxidants while providing precise control over reaction conditions [9]. The electrochemical oxidation of thiols and disulfides has been demonstrated to produce sulfonyl chlorides in yields of 70-81% using simple electrolytic setups [10].

Recent developments in continuous flow electrochemical synthesis have addressed scalability challenges. Flow reactors operating with residence times of 41 seconds achieve space-time yields of 6.7 kilograms per liter per hour for model sulfonyl chloride systems [11]. The process utilizes 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination, providing excellent control over reaction parameters.

Mechanochemically-mediated electrochemical synthesis has emerged as a particularly promising approach, combining the benefits of solvent reduction with electrochemical efficiency [12]. This methodology achieves comparable yields to traditional approaches while dramatically reducing solvent consumption, resulting in process mass intensities as low as 17 grams per gram of product.

Industrial Production Strategies

Scalable Synthesis Methods

Industrial production of biphenyl-2-sulfonyl chloride requires robust methodologies capable of handling multi-hundred kilogram batches while maintaining consistent quality and safety standards [13]. The most widely implemented approach utilizes continuous flow technology with automated temperature control systems. These systems operate with residence times of 1-2 hours, enabling steady-state production with space-time yields of 3.7 grams per hour [14].

The transition from batch to continuous manufacturing provides significant advantages in terms of safety, particularly when handling corrosive reagents like chlorosulfonic acid [14]. Continuous systems maintain reduced inventories of hazardous materials while providing better heat management through distributed reaction zones. Process monitoring systems enable real-time adjustment of flow rates and temperatures to maintain optimal reaction conditions.

Scale-up considerations must address the highly exothermic nature of chlorosulfonation reactions. Industrial implementations utilize multiple consecutive continuous stirred tank reactors with intermediate cooling to manage heat generation [14]. Safety systems include scrubbing units for hydrogen chloride capture, achieving capture efficiencies exceeding 99%.

Process Optimization

Industrial process optimization focuses on maximizing yield while minimizing waste generation and energy consumption. Design of experiments approaches have proven effective for identifying optimal operating windows [13]. Key parameters include reagent stoichiometry, temperature profiles, and residence time distributions in continuous systems.

Solvent selection represents a critical optimization parameter. While neat reactions provide the highest atom economy, the use of dichloromethane can improve selectivity and facilitate product isolation [15]. Industrial processes often employ solvent recovery systems achieving recovery rates exceeding 95%, minimizing environmental impact while maintaining economic viability [14].

Heat integration strategies enable significant energy savings in industrial implementations. The exothermic nature of chlorosulfonation reactions can be utilized to preheat feed streams, reducing overall energy requirements. Process intensification through microreactor technology has demonstrated potential for further efficiency improvements while maintaining safety standards.

Quality Control Parameters

Industrial quality control systems must ensure consistent product purity while monitoring for potential impurities and degradation products [16]. Gas chromatography-mass spectrometry represents the primary analytical technique for purity assessment, with typical specifications requiring purity levels of 95-98% [14].

Moisture content monitoring is critical due to the hydrolytic instability of sulfonyl chlorides. Industrial specifications typically require moisture levels below 0.1% to prevent hydrolysis during storage and transport [14]. Karl Fischer titration provides accurate moisture determination with the sensitivity required for these specifications.

Thermal stability testing ensures product integrity during storage and handling. Differential scanning calorimetry and thermogravimetric analysis identify decomposition temperatures and provide guidance for safe storage conditions . Temperature control during storage is maintained below 30°C to prevent decomposition of the sulfonyl chloride functionality.

Green Chemistry Approaches

Sustainable Catalysis

The development of sustainable catalytic systems for sulfonyl chloride synthesis represents a major focus in green chemistry research [18]. Heterogeneous catalysis offers significant advantages through catalyst recovery and reuse while minimizing waste generation. Sulfonated carbon materials and sulfonated silica supports have demonstrated effectiveness as recoverable acid catalysts for sulfonyl compound synthesis [19].

Biocatalytic approaches, while still in early development stages, show promise for selective sulfonylation reactions under mild conditions. Enzyme-catalyzed processes offer exceptional selectivity and operate under ambient conditions, though current limitations in substrate scope restrict their immediate industrial applicability.

Metal-organic frameworks have emerged as promising platforms for sustainable sulfonyl compound synthesis. These materials combine the advantages of heterogeneous catalysis with tunable pore structures that can provide size and shape selectivity. Recent research has demonstrated their effectiveness in sulfur dioxide capture and subsequent conversion to sulfonyl products [20].

Solvent-Free Methodologies

Solvent-free synthetic approaches represent a fundamental strategy for improving the environmental profile of sulfonyl chloride synthesis [21]. Mechanochemical activation through ball milling enables efficient sulfonylation reactions without organic solvents, achieving quantitative yields under ambient conditions. These approaches significantly reduce process mass intensity while eliminating solvent-related waste streams.

Solid-state reactions utilizing grinding techniques have proven effective for sulfonamide synthesis, with sulfonyl chlorides as key intermediates [21]. The elimination of organic solvents reduces both environmental impact and processing costs while simplifying product isolation procedures.

Ionic liquid-mediated synthesis offers another avenue for solvent reduction while maintaining reaction efficiency. Deep eutectic solvents, composed of naturally occurring compounds, provide environmentally benign reaction media for sulfonyl compound synthesis [22]. These systems achieve high atom economy while facilitating easy product separation through precipitation techniques.

Atom Economy Considerations

Atom economy optimization focuses on maximizing the incorporation of all starting materials into the final product while minimizing waste generation [23]. Traditional chlorosulfonation reactions achieve atom economies of approximately 65% due to hydrogen chloride formation as a byproduct [12]. Modern electrochemical approaches can achieve atom economies approaching 100% by eliminating chemical oxidants and utilizing electrochemical energy input.

Process mass intensity serves as a comprehensive metric for evaluating the environmental impact of synthetic processes [23]. Recent developments in continuous flow electrochemical synthesis have achieved process mass intensities as low as 15-17 grams per gram of product, representing substantial improvements over traditional batch processes that typically range from 25-68 grams per gram [12].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive